2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Description
Molecular Topology and Connectivity Patterns
The molecular structure of 2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (C₂₁H₁₄S₃, molecular weight 362.531 g/mol) consists of a central thiophene ring substituted at the 2- and 5-positions with ethynyl-linked aromatic groups. The 2-position features a 4-methylphenyl group connected via an ethynyl spacer, while the 5-position hosts a bithiophene moiety through a direct thiophene-thiophene linkage. This topology creates a cruciform geometry, where the central thiophene acts as a nodal point for orthogonal π-conjugated systems.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄S₃ |
| Exact Mass | 362.02600 g/mol |
| Topological Polar SA | 84.72 Ų |
| Conjugated π-System | 14 π-electrons |
The ethynyl groups (C≡C) between the central thiophene and substituents introduce linear connectivity, enforcing coplanarity between the central ring and peripheral aromatic systems. X-ray crystallography of analogous compounds reveals bond lengths of 1.43–1.45 Å for inter-ring C–C bonds and 1.19–1.21 Å for ethynyl triple bonds, consistent with sp²-sp hybridization.
Properties
CAS No. |
670222-46-5 |
|---|---|
Molecular Formula |
C21H14S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3 |
InChI Key |
SFUURANKYLCYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis
The target compound features a central thiophene ring substituted at positions 2 and 5:
- Position 2 : Ethynyl group linked to a 4-methylphenyl moiety.
- Position 5 : A terthiophene system (5-thiophen-2-ylthiophen-2-yl).
This structure necessitates precise regioselectivity and compatibility between coupling reactions.
Synthetic Strategies
Stepwise Construction of the Terthiophene Core
The terthiophene unit (5-thiophen-2-ylthiophen-2-yl) is synthesized via Stille or Suzuki couplings , as these methods are well-established for thiophene oligomerization.
Method A: Stille Coupling
Reagents :
- Starting material : 2,5-Dibromothiophene.
- Coupling partner : Tributyl(2-thienyl)tin or thiophene boronic acid.
- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Procedure :
- Cross-coupling : 2,5-Dibromothiophene reacts with tributyl(2-thienyl)tin in the presence of Pd catalyst under inert conditions (e.g., toluene, 100°C).
- Yield : ~75–90% for terthiophene formation.
Challenges :
Method B: Suzuki Coupling
Reagents :
- Starting material : 2,5-Dibromothiophene.
- Coupling partner : Thiophene boronic acid.
- Catalyst : Pd(PPh₃)₄ with K₂CO₃ as base.
Procedure :
- Cross-coupling : 2,5-Dibromothiophene and thiophene boronic acid undergo Pd-catalyzed coupling in a solvent like THF or dioxane.
- Yield : ~50–90%, depending on steric and electronic factors.
Advantages :
Introduction of the Ethynyl Group
The 4-methylphenyl ethynyl group is introduced via Sonogashira coupling , a reaction optimized for terminal alkynes and aryl halides.
Method C: Sonogashira Coupling
Reagents :
- Starting material : 5-Bromo-thiophene derivative (from terthiophene synthesis).
- Coupling partner : 4-Methylphenylacetylene.
- Catalyst : Pd(PPh₃)₂Cl₂/CuI, with Et₃N as base.
Procedure :
- Coupling : The brominated thiophene reacts with 4-methylphenylacetylene under Pd/Cu catalysis in a polar aprotic solvent (e.g., DMF or ionic liquids).
- Yield : ~70–85% under optimized conditions.
Key Parameters :
Alternative Routes
One-Pot Terthiophene Synthesis
A Yamamoto coupling approach can directly form the terthiophene core from brominated precursors, though this is less common for trimeric systems.
Purification and Characterization
Challenges and Optimizations
- Regioselectivity : Stille/Suzuki couplings must ensure exclusive bonding at the 2- and 5-positions of the central thiophene.
- Catalyst Efficiency : Low-palladium loading (0.1–1 mol%) is critical for cost-effective large-scale synthesis.
- Solvent Selection : Ionic liquids or propylene carbonate improve reaction efficiency and reduce environmental impact.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stille Coupling | High regioselectivity | Toxic organotin reagents | 75–90% |
| Suzuki Coupling | Environmentally friendly | Lower yields for electron-deficient systems | 50–85% |
| Sonogashira | Mild conditions, high functional group tolerance | Requires pure terminal alkynes | 70–85% |
Case Study: Synthesis of Analogues
For structurally related compounds (e.g., 2-thiophen-2-yl-5-substituted thiophenes), Stille-Sonogashira relay strategies are employed:
- Step 1 : Stille coupling to form the terthiophene core.
- Step 2 : Sonogashira coupling to install the ethynyl group.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that compounds with thiophene structures exhibit cytotoxic effects against several cancer cell lines, including:
- Cervical cancer
- Gastric cancer
- Colorectal cancer
- Lung cancer
- Breast carcinoma
In vitro studies have shown that these compounds can inhibit tumor growth effectively, making them candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies show that thiophene derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Antioxidant Activity
Research highlights the antioxidant properties of thiophene-based compounds. These compounds can scavenge free radicals, thereby preventing oxidative stress-related damage in biological systems. This property is crucial for developing therapies aimed at diseases linked to oxidative stress .
Solar Cell Applications
Thiophene derivatives are also explored for their applications in organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for use in solar cell technology, potentially improving the efficiency of energy conversion .
Data Tables
Case Studies
-
Cytotoxic Evaluation
A study conducted on a series of thiophene derivatives, including the target compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer drugs . -
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of thiophene derivatives against clinical isolates of bacteria and fungi. The findings confirmed that these compounds exhibited potent activity, supporting their use as potential therapeutic agents . -
Photovoltaic Performance
In research focused on organic solar cells, thiophene-based materials were synthesized and tested for their photovoltaic properties. The results showed promising efficiencies, indicating that the compound could contribute to advancements in renewable energy technologies .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares the target compound with structurally related thiophene derivatives:
Key Observations:
Pharmacological Relevance : Compounds like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene () are intermediates in antidiabetic drugs (e.g., canagliflozin), whereas the target compound lacks direct pharmaceutical data but shares synthetic versatility for functionalization .
Synthetic Complexity : The target compound’s ethynyl and bisthiophene substituents require multi-step coupling reactions, similar to ’s palladium-mediated synthesis, whereas simpler derivatives (e.g., 5-methyl-5'-phenylbithiophene) are easier to synthesize .
Functional Group Impact
- Ethynyl vs. Ethyl Linkers : Ethynyl groups (C≡C) provide rigidity and extended conjugation, critical for optoelectronic performance, whereas ethyl linkers (C-C) reduce conjugation and flexibility .
- Thiophene vs. Benzene Rings : Thiophene-based compounds (e.g., ) exhibit lower bandgaps than benzene derivatives, favoring light absorption in visible spectra .
Pharmacological Activity
This suggests that functionalizing the target compound with amine or thiadiazole groups could yield bioactive candidates .
Biological Activity
The compound 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises multiple thiophene rings and an ethynyl group, which are known to influence its biological properties.
Biological Activity Overview
Thiophene derivatives, including the compound , have been associated with various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the thiophene moiety is particularly significant in enhancing these activities.
1. Anti-inflammatory Activity
Thiophene derivatives have demonstrated promising anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For instance, a related thiophene compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
2. Anticancer Activity
Studies have reported that thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study highlighted the ability of certain thiophene-based compounds to modulate gene expression related to cancer progression . The compound's structural features, such as the presence of methyl and methoxy groups, contribute to its efficacy.
3. Antimicrobial Activity
Some thiophene derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
The biological activity of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is believed to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Gene Modulation: The compound may alter the expression of genes associated with inflammation and cancer progression.
- Membrane Disruption: Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
Case Studies
Several studies highlight the biological activity of thiophene derivatives:
- In Vivo Studies: A study involving a thiophene derivative demonstrated significant reduction in inflammation in animal models at doses as low as 20 mg/kg .
- In Vitro Assays: In vitro assays showed that related compounds could effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential therapeutic applications .
- Clinical Relevance: The pharmacological profiles of thiophene derivatives suggest potential for development into therapeutic agents for conditions like arthritis and cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Sonogashira coupling for the ethynyl linkage and Suzuki-Miyaura cross-coupling for thiophene-thiophene bonding. Key steps include:
- Using Pd(PPh₃)₄/CuI catalysts for alkyne-aryl coupling (common in polycyclic thiophene synthesis).
- Optimizing solvent systems (e.g., THF/toluene mixtures) and temperature (80–110°C) to enhance yield and reduce side reactions like homocoupling .
- Monitoring progress via TLC and HPLC-MS to isolate intermediates.
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and planarity of the conjugated system. SHELX software is widely used for structure refinement .
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl protons at ~2.35 ppm, ethynyl carbons at ~75–90 ppm).
- FT-IR for ethynyl C≡C stretches (~2100 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:
- HOMO/LUMO energies to estimate band gaps (relevant for optoelectronic applications).
- Electrostatic potential maps to identify reactive sites .
- Validation against experimental UV-Vis spectra (e.g., λ_max in chloroform) ensures accuracy .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
- Methodology :
- Step 1 : Re-examine solvent effects in DFT calculations (e.g., using PCM models for solvation) .
- Step 2 : Assess possible tautomeric forms or conformational isomers (e.g., rotational barriers in ethynyl groups).
- Step 3 : Cross-validate with alternative methods like time-dependent DFT (TD-DFT) for excited-state properties .
- Example: A mismatch in NMR chemical shifts may arise from π-stacking interactions not modeled in gas-phase DFT.
Q. What strategies are effective in designing derivatives with enhanced charge-transport properties?
- Methodology :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, improving n-type semiconductor behavior .
- Conjugation extension : Replace terminal thiophenes with selenophenes to reduce band gaps .
- Crystallography-guided design : Analyze packing motifs (e.g., herringbone vs. π-stacked) via SCXRD to predict mobility .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- Catalyst optimization : Screen Pd nanoparticles or ligand-free systems to reduce metal contamination .
- Flow chemistry : Continuous synthesis minimizes side reactions and improves heat management.
- Purification : Use gradient flash chromatography or recrystallization in hexane/ethyl acetate mixtures .
Q. What experimental and theoretical approaches are used to analyze intermolecular interactions in the solid state?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
